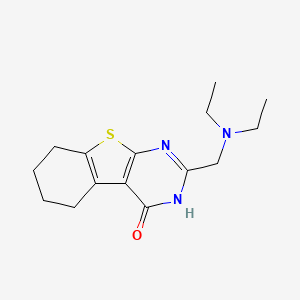
N-Carbamothioyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamothioyl-N-phenylacetamide is an organic compound with the molecular formula C₉H₁₀N₂OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Carbamothioyl-N-phenylacetamide can be synthesized through the reaction of phenylacetic acid with thiourea. The reaction typically involves heating phenylacetic acid with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds as follows:
C6H5CH2COOH+NH2CSNH2→C6H5CH2CONHCSNH2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamothioyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Carbamothioyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Carbamothioyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide:
N-(4-hydroxyphenyl)acetamide:
N-(4-methoxyphenyl)acetamide: Contains a methoxy group on the phenyl ring.
Uniqueness
N-Carbamothioyl-N-phenylacetamide is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22713-55-9 |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
N-carbamothioyl-N-phenylacetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11(9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,13) |
Clé InChI |
UZKMJXCRMUORAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


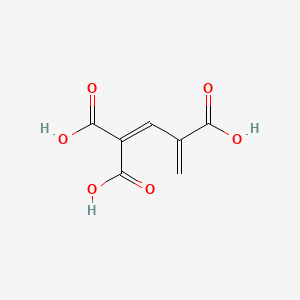

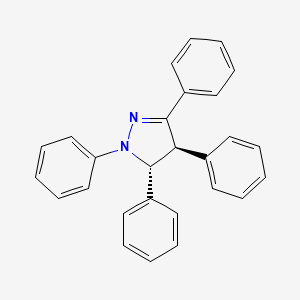

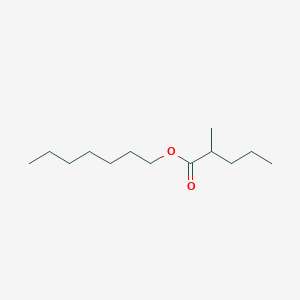

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

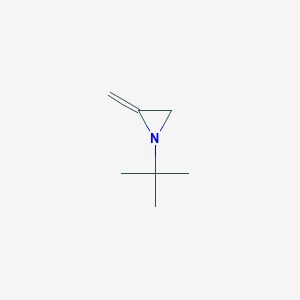


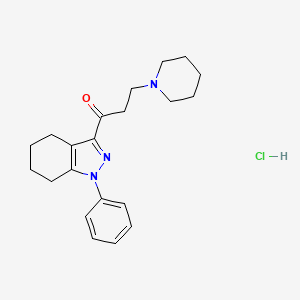
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
